Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine
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Overview
Description
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with a cyclohexyl-substituted triazine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or triazine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The triazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar aromatic properties but lacking the triazine ring.
Triazine derivatives: Compounds with a triazine ring but without the benzothiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is unique due to the combination of the benzothiazole and triazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H21N5S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H21N5S/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) |
InChI Key |
UKEYTMUKROKNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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